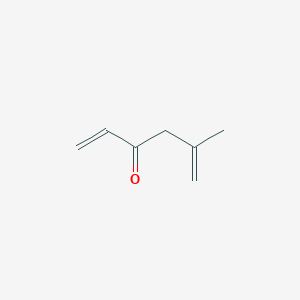
5-Methylhexa-1,5-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhexa-1,5-dien-3-one is an organic compound with the molecular formula C7H10O. It is characterized by a six-carbon chain with a methyl group and two double bonds, making it a dienone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexa-1,5-dien-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,5-hexadiene with an oxidizing agent to introduce the ketone functionality . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for maximum efficiency. These processes often use continuous flow reactors and advanced separation techniques to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylhexa-1,5-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-Methylhexa-1,5-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antiviral and antibacterial properties, is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism by which 5-Methylhexa-1,5-dien-3-one exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by binding to viral proteins. Similarly, its antibacterial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1,3-hexadiene: Another dienone with similar structural features but different reactivity and applications.
5-Methyl-1,4-hexadien-3-one: Shares the dienone structure but differs in the position of the double bonds and functional groups
Uniqueness
5-Methylhexa-1,5-dien-3-one is unique due to its specific arrangement of double bonds and the presence of a ketone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Propiedades
Número CAS |
998-83-4 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
5-methylhexa-1,5-dien-3-one |
InChI |
InChI=1S/C7H10O/c1-4-7(8)5-6(2)3/h4H,1-2,5H2,3H3 |
Clave InChI |
WIUIPOJIZUXWRR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


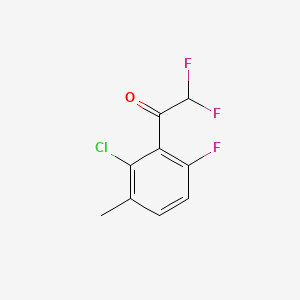
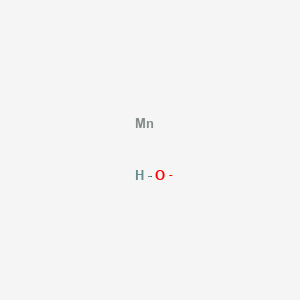
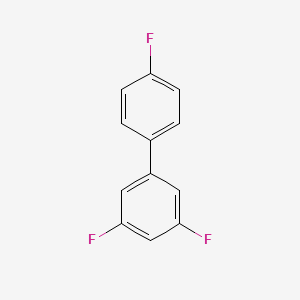
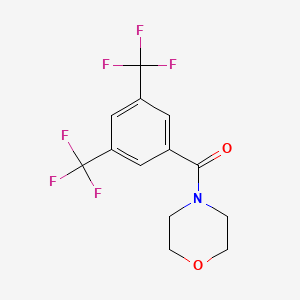


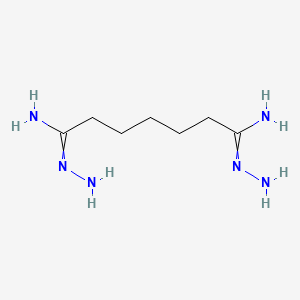

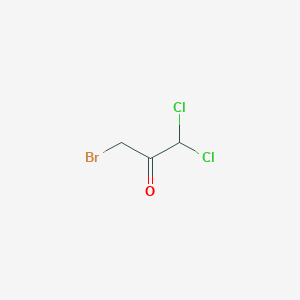
![5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione](/img/structure/B14760258.png)
![3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane](/img/structure/B14760260.png)

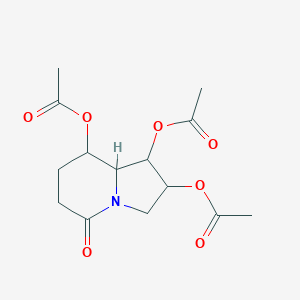
![5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14760280.png)
